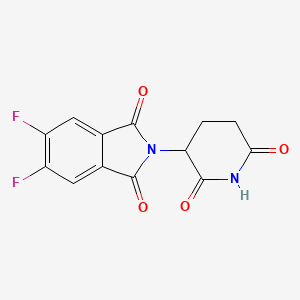

2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione” is a raw material used in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . It is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma .

Synthesis Analysis

The synthesis of this compound involves several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Chemical Reactions Analysis

The compound is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis involves several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis

The empirical formula of the compound is C18H19N3O4 · xHCl and it has a molecular weight of 341.36 (free base basis) . Unfortunately, I could not find more specific information on the physical and chemical properties of “2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione”.Aplicaciones Científicas De Investigación

Development of Thalidomide-based PROTACs

This compound is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader library .

Targeted Protein Degradation

The compound is used in targeted protein degradation technology (PROTAC), which degrades the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

Inhibitor of Indoleamine Pyrrole-2,3-dioxygenase-1 (IDO1)

Some of the compounds synthesized using this compound as a raw material are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Synthesis of Pomalidomide Derivatives

Based on this compound as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized . These derivatives have shown potential in various medicinal applications .

Antiproliferative Activity

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives synthesized using this compound as a base have shown potent antiproliferative activity against NCI-H929 and U239 cell lines .

Drug Discovery and Development

Mecanismo De Acción

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione is Ikaros and Aiolos transcription factors . These transcription factors play a crucial role in the regulation of immune response and are involved in the pathogenesis of various diseases, including cancer .

Mode of Action

The compound interacts with its targets by activating the proteasomal degradation of Ikaros and Aiolos transcription factors . This interaction leads to the suppression of these transcription factors, thereby modulating the immune response .

Biochemical Pathways

The compound affects the proteasomal degradation pathway . By promoting the degradation of Ikaros and Aiolos transcription factors, it modulates the immune response and induces apoptosis of cancer cells . The downstream effects include enhanced T cell and NK cell-mediated immune responses, inhibition of monocyte proinflammatory cytokines, and induction of cancer cell apoptosis .

Pharmacokinetics

It is known that the compound is administered orally and is rapidly absorbed

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of Ikaros and Aiolos transcription factors , leading to modulation of the immune response and induction of apoptosis in cancer cells . These effects contribute to its potential as a treatment for cancer and other diseases involving immune dysregulation .

Action Environment

The action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules that interact with the same targets . Additionally, factors such as pH and temperature can influence the stability of the compound

Safety and Hazards

Direcciones Futuras

The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and is a basic building block for making a protein degrader library . This suggests that it could play an important role in the development of protease degradation drugs .

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHXYRKTAZEQQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione | |

CAS RN |

1496997-41-1 |

Source

|

| Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)

![[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B2408685.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)